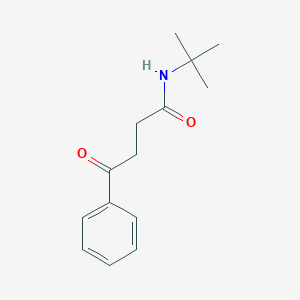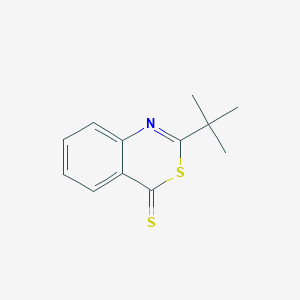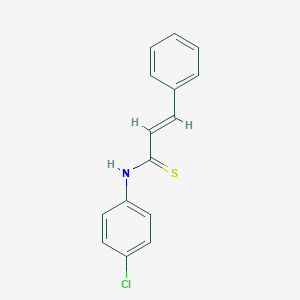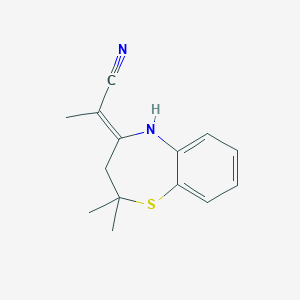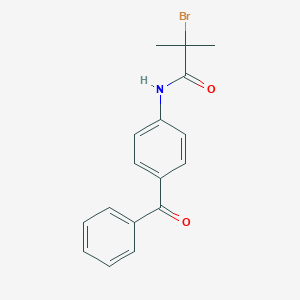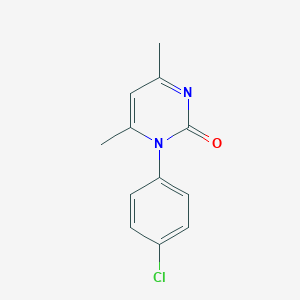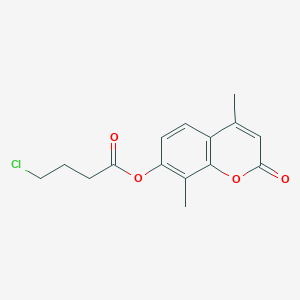
4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-chlorobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-chlorobutanoate is a chemical compound that belongs to the class of coumarins. Coumarins are a group of organic compounds that are widely used in various fields, including pharmaceuticals, agrochemicals, and food additives.
Mecanismo De Acción
The mechanism of action of 4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-chlorobutanoate involves its ability to scavenge ROS and inhibit the production of pro-inflammatory cytokines. It has also been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-chlorobutanoate have been extensively studied. It has been shown to reduce oxidative stress and inflammation in various animal models. It has also been reported to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-chlorobutanoate in lab experiments include its high potency and selectivity towards ROS and pro-inflammatory cytokines. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
For the research on 4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-chlorobutanoate include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its applications in other fields such as materials science and environmental science.
Métodos De Síntesis
The synthesis of 4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-chlorobutanoate can be achieved through the reaction of 4-chlorobutanoic acid with 4,8-dimethylcoumarin in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an esterification process, resulting in the formation of the desired product.
Aplicaciones Científicas De Investigación
4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-chlorobutanoate has been widely used in scientific research for its various applications. It has been reported to possess antioxidant, anti-inflammatory, and anticancer properties. It has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems.
Propiedades
Fórmula molecular |
C15H15ClO4 |
|---|---|
Peso molecular |
294.73 g/mol |
Nombre IUPAC |
(4,8-dimethyl-2-oxochromen-7-yl) 4-chlorobutanoate |
InChI |
InChI=1S/C15H15ClO4/c1-9-8-14(18)20-15-10(2)12(6-5-11(9)15)19-13(17)4-3-7-16/h5-6,8H,3-4,7H2,1-2H3 |
Clave InChI |
PQUQLMCPOSLZCR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)CCCCl |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-1-methoxy-2-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B293222.png)
![2-[(2-Thienylcarbonyl)amino]benzyl 2-thiophenecarboxylate](/img/structure/B293223.png)
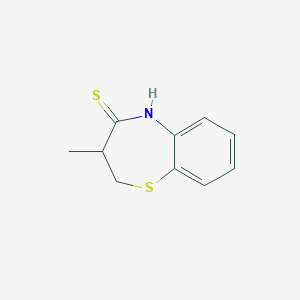
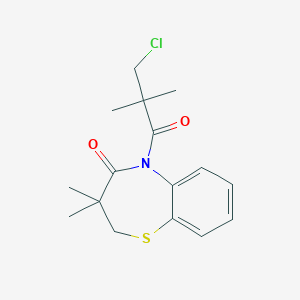
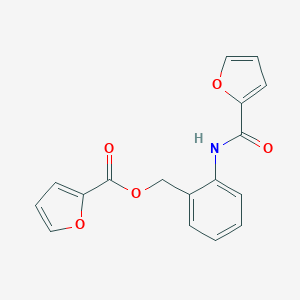
![2-[(2,2-Dimethylpropanoyl)amino]benzyl pivalate](/img/structure/B293231.png)
